FMePPEP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

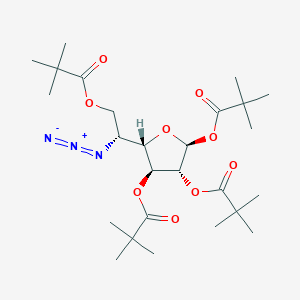

The synthesis of FMePPEP involves the use of several promising analogs . These analogs are evaluated in the monkey brain, and the fluoromethoxy analog (18F-FMPEP-d2) is chosen for further evaluation in the human brain . The synthesis process involves the use of compartmental modeling with serial measurements of unchanged parent radioligand in arterial plasma and radioactivity in the brain .Molecular Structure Analysis

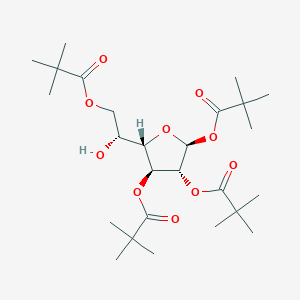

The molecular structure of FMePPEP is complex and requires advanced tools for analysis. Tools like MolView and PyMOL can be used for 3D visualization of the molecular structure. These tools provide a comprehensive view of the molecule, allowing for a better understanding of its properties and interactions.Chemical Reactions Analysis

The chemical reactions involving FMePPEP are complex and require advanced analytical methods for their understanding . These methods include flow-based methods, which have been recognized as excellent tools for the automation and miniaturization of the main stages of chemical analysis . Another tool, RAIChU, is a chemoinformatics tool designed to illuminate the intricate processes of scaffold diversification in natural product chemistry through the implementation of tailoring reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of FMePPEP can be analyzed using various methods . These methods include the use of flow-based methods for automation and miniaturization of the main stages of chemical analysis . The properties of FMePPEP, like other (polymeric) materials, are unique and can be analyzed using these methods .Scientific Research Applications

Spaceflight Experiments

The Fluids Mixing Enclosure System, a Type Two Fluids Mixing Enclosure (FME), has been used for life science experiments during spaceflight, specifically involving Caenorhabditis elegans in the Student Spaceflight Experiments Program (SSEP). The FME supported short-duration life science experiments and was a part of the SSEP mission to the International Space Station (ISS). However, it had limitations in producing viable populations for post-flight analysis on extended missions (Warren et al., 2013).

Engine Tribology

Research in engine tribology has involved the use of friction mean effective pressure (fmep) to study the effect of viscosity on piston assembly friction in internal combustion engines. The findings provide a basis for comparing the effects of surface finish or piston design modifications, highlighting the direct dependency of fmep on oil viscosity and its impact on the efficiency and functionality of engines (Leong et al., 2007).

Medical Imaging and Neuroscience

In neuroscience, functional magnetic resonance imaging (fMRI) analysis software known as FSL (FMRIB's Software Library) has been developed, significantly contributing to the interrogation and analysis of neuroimaging data. This software has facilitated new methodologies for analyzing structural and functional magnetic resonance imaging data, enhancing the flexibility, sensitivity, and scope of neuroimaging experiments (Smith et al., 2004).

Neurosurgery

Facial motor evoked potential (FMEP) monitoring using transcranial electrocortical stimulation has been used in cerebellopontine angle (CPA) surgeries to monitor facial nerve function. This method provided significant insights into facial nerve outcomes and contributed to understanding the success rates and predictive capabilities of FMEP in neurosurgical procedures (Acioly et al., 2010).

Future Directions

The future directions of FMePPEP research could involve further studies on its interaction with CB1 receptors and its potential applications in medical imaging . Additionally, advancements in technology and analytical methods could provide new insights into the properties and applications of FMePPEP .

properties

| { "Design of the Synthesis Pathway": "The synthesis of FMePPEP can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "phenethylamine", "piperidine", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-3-phenylbut-2-enoic acid ethyl ester.", "Step 2: Reduction of 4-fluoro-3-phenylbut-2-enoic acid ethyl ester with phenethylamine and piperidine in ethanol to form 4-fluoro-3-phenylbutan-2-amine.", "Step 3: Cyclization of 4-fluoro-3-phenylbutan-2-amine with sodium hydroxide in water to form 1-(4-fluorophenyl)-3-phenylazetidine.", "Step 4: Quaternization of 1-(4-fluorophenyl)-3-phenylazetidine with hydrochloric acid to form FMePPEP.", "Step 5: Isolation and purification of FMePPEP by precipitation with sodium chloride and recrystallization in ethanol." ] } | |

CAS RN |

1059188-86-1 |

Product Name |

FMePPEP |

Molecular Formula |

C26H24F4N2O2 |

Molecular Weight |

472.47 |

Purity |

>95% |

synonyms |

(3R,5R)-5-[3-(Fluoromethoxy)phenyl]-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)